molecular formula C16H13ClN4S B12051552 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-56-7

5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12051552
CAS No.: 478254-56-7
M. Wt: 328.8 g/mol
InChI Key: VKPUVQAPIRVONN-VCHYOVAHSA-N
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Description

5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a methylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Methylbenzylidene Group: The methylbenzylidene group is introduced through a condensation reaction with an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These targets include enzymes and receptors that play a role in various biological processes. The compound’s triazole ring is known to interact with metal ions, which can inhibit enzyme activity. Additionally, the chlorophenyl and methylbenzylidene groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 3-(4-Chlorophenyl)-5-(2-methoxy-3-methylbenzylidene)rhodanine

Uniqueness

5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds.

Properties

CAS No.

478254-56-7

Molecular Formula

C16H13ClN4S

Molecular Weight

328.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4S/c1-11-5-4-6-12(9-11)10-18-21-15(19-20-16(21)22)13-7-2-3-8-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

VKPUVQAPIRVONN-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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